BenchChemオンラインストアへようこそ!

3-(Difluoromethoxy)-4-methoxyaniline hydrochloride

Metabolic stability Drug metabolism Microsomal clearance

3-(Difluoromethoxy)-4-methoxyaniline hydrochloride is a fluorinated aniline building block in which a difluoromethoxy (–OCHF₂) group occupies the 3‑position and a methoxy (–OCH₃) group occupies the 4‑position of the aromatic ring. This specific 3,4‑disubstitution pattern is encountered in the clinically evaluated phosphodiesterase inhibitor zardaverine, which bears the identical 3‑(difluoromethoxy)-4‑methoxyphenyl fragment.

Molecular Formula C8H10ClF2NO2
Molecular Weight 225.62
CAS No. 1431962-33-2
Cat. No. B2783598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)-4-methoxyaniline hydrochloride
CAS1431962-33-2
Molecular FormulaC8H10ClF2NO2
Molecular Weight225.62
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N)OC(F)F.Cl
InChIInChI=1S/C8H9F2NO2.ClH/c1-12-6-3-2-5(11)4-7(6)13-8(9)10;/h2-4,8H,11H2,1H3;1H
InChIKeyXHFWGVHWPZJXGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Difluoromethoxy)-4-methoxyaniline hydrochloride (CAS 1431962-33-2) – Procurement-Relevant Chemical Class and Core Identity


3-(Difluoromethoxy)-4-methoxyaniline hydrochloride is a fluorinated aniline building block in which a difluoromethoxy (–OCHF₂) group occupies the 3‑position and a methoxy (–OCH₃) group occupies the 4‑position of the aromatic ring . This specific 3,4‑disubstitution pattern is encountered in the clinically evaluated phosphodiesterase inhibitor zardaverine, which bears the identical 3‑(difluoromethoxy)-4‑methoxyphenyl fragment [1]. The compound serves as a key intermediate in kinase inhibitor programs targeting ALK, EGFR, JAK, and p38 kinases, where the –OCHF₂ moiety functions as a metabolically stable isostere for the oxidation‑labile methoxy group [2].

Why 3-(Difluoromethoxy)-4-methoxyaniline hydrochloride Cannot Be Replaced by Non‑Fluorinated or Regioisomeric Analogs


Replacing 3‑(difluoromethoxy)-4‑methoxyaniline hydrochloride with non‑fluorinated 3,4‑dimethoxyaniline or with regioisomers such as 4‑(difluoromethoxy)-3‑methoxyaniline is not a neutral exchange. The –OCHF₂ group is not merely a lipophilic variant of –OCH₃; it is a conformationally flexible unit that can switch between a lipophilic state and a polar, hydrogen‑bond‑donating state, a property absent in the methoxy group [1]. This duality alters the compound’s logP by approximately +0.9 units relative to 3,4‑dimethoxyaniline, substantially affecting membrane permeability and metabolic partitioning . Additionally, the 3‑difluoromethoxy‑4‑methoxy substitution pattern, as opposed to the 4‑difluoromethoxy‑3‑methoxy regioisomer, places the hydrogen‑bond‑donating –OCHF₂ group in the meta position relative to the reactive aniline nitrogen, which influences both the electronic landscape for cross‑coupling reactions and the binding topology in kinase active sites [2].

Quantitative Differentiation Evidence for 3-(Difluoromethoxy)-4-methoxyaniline hydrochloride Versus Closest Analogs


Metabolic Stability: >10‑Fold Reduction in Human Liver Microsomal Clearance Versus Methoxy Analogs

The difluoromethoxy (–OCHF₂) substituent confers a class‑level metabolic stability advantage over the methoxy (–OCH₃) group, which is highly relevant for 3‑(difluoromethoxy)-4‑methoxyaniline hydrochloride as a building block. Studies on structurally related azetidine and aromatic systems demonstrate that replacement of –OCH₃ with –OCHF₂ results in >10‑fold decreased intrinsic clearance (CLint) in human liver microsomal stability assays [1]. This is attributed to the resistance of the CHF₂ group to cytochrome P450‑mediated oxidative O‑demethylation, a major clearance pathway for methoxy‑substituted anilines. While no head‑to‑head microsomal data specific to 3‑(difluoromethoxy)-4‑methoxyaniline versus 3,4‑dimethoxyaniline are publicly available, the electronic similarity of the aromatic scaffold to the studied systems supports transferability of this >10‑fold stability gain.

Metabolic stability Drug metabolism Microsomal clearance

Pharmacokinetic Profile: Improved Blood‑Brain Barrier Penetration and cAMP Elevation Relative to Non‑Fluorinated PDE4D Inhibitor Analog

In a controlled head‑to‑head comparison by Brullo et al. (2015), the 3‑difluoromethoxy‑substituted PDE4D inhibitor 3b (bearing the 3‑(difluoromethoxy)-4‑methoxyphenyl scaffold directly derived from the target aniline) was compared to its non‑fluorinated analogue 7b (bearing a 3‑methoxy‑4‑cyclopentyloxy scaffold). In vivo pharmacokinetic studies in mice demonstrated that the fluorinated compound 3b exhibited a superior pharmacokinetic profile, with enhanced ability to cross the blood‑brain barrier (BBB) and achieve higher intracellular cAMP accumulation than 7b, despite 3b having slightly lower PDE4D3 inhibitory potency [1]. Additionally, 3b maintained PDE4D isoform selectivity and showed no impairment of spontaneous locomotor activity, in contrast to the pan‑PDE4 inhibitor rolipram.

Pharmacokinetics PDE4D inhibition Blood-brain barrier

Kinase Selectivity: Difluoromethoxy‑Induced Steric Clash Improves Selectivity Profiles in EGFR and TrkA Inhibitor Scaffolds

The introduction of a difluoromethoxy group on aromatic rings has been shown to improve kinase selectivity via a steric‑clash mechanism. In the discovery of DS06652923, a potent EGFR C797S mutant inhibitor, the –OCHF₂ group on the pyrazole ring induced unfavorable steric interactions with off‑target kinases while preserving binding to the target EGFR mutant, leading to a measurable selectivity improvement [1]. DS06652923 demonstrated a GI50 of 9.4 nM against Ba/F3 EGFR del19/T90M/C797S cells and achieved tumor regression in a Ba/F3 allograft model upon oral administration. This selectivity principle is directly applicable to 3‑(difluoromethoxy)-4‑methoxyaniline hydrochloride: when incorporated as a building block into kinase inhibitor scaffolds, the 3‑OCHF₂ group can be positioned to exploit steric differences between kinase active sites, a strategy documented in patent literature covering TrkA, JAK, and p38 kinase inhibitors [2].

Kinase selectivity EGFR inhibitor Steric clash mechanism

Lipophilicity Adjustment: Calculated LogP of 1.76 Provides Improved Membrane Permeability Versus Non‑Fluorinated 3,4‑Dimethoxyaniline (LogP 0.83)

The calculated LogP of 3‑(difluoromethoxy)-4‑methoxyaniline is 1.76, as reported by Fluorochem . In contrast, the non‑fluorinated comparator 3,4‑dimethoxyaniline has a reported LogP of 0.83 . This represents a ΔLogP of +0.93, equivalent to an approximate 8.5‑fold increase in octanol‑water partition coefficient. The moderate lipophilicity of the –OCHF₂ derivative positions it favorably for passive membrane permeation while avoiding the excessive lipophilicity (LogP >3) associated with –OCF₃ analogs that can lead to poor aqueous solubility and off‑target promiscuity. The difluoromethoxy group’s conformational flexibility allows it to adapt its polarity to the environment, a property not shared by the fixed‑polarity methoxy group [1].

Lipophilicity LogP Membrane permeability

Hydrogen‑Bond Donor Capacity: –OCHF₂ as a Dual‑Mode Pharmacophore Versus Non‑Donor –OCH₃

The difluoromethoxy group (–OCHF₂) is classified as a hydrogen‑bond donor (HBD) due to the polarized C–H bond of the CHF₂ terminus, whereas the methoxy group (–OCH₃) is only a hydrogen‑bond acceptor (HBA). In 3‑(difluoromethoxy)-4‑methoxyaniline, the –OCHF₂ group can donate a hydrogen bond to backbone carbonyls or water networks in enzyme active sites; this is structurally evidenced by the co‑crystal structures of zardaverine bound to PDE3/4, where the 4‑OCHF₂ group (regioisomeric but electronically analogous) engages in key hydrogen‑bond interactions [1]. The target compound provides one HBD (the –OCHF₂ proton) and three HBA sites (from –OCHF₂, –OCH₃, and –NH₂) , giving it a more balanced HBD/HBA profile compared to 3,4‑dimethoxyaniline (zero HBD, four HBA). This HBD capability can translate into quantifiable gains in binding affinity: the Brullo et al. (2015) study demonstrated that the –OCHF₂‑containing compound 3b elevated intracellular cAMP more than its non‑fluorinated counterpart 7b, consistent with improved target engagement [2].

Hydrogen bonding Bioisostere Binding affinity

High‑Value Application Scenarios for 3-(Difluoromethoxy)-4-methoxyaniline hydrochloride Based on Differentiated Evidence


CNS‑Penetrant PDE4D Inhibitor Lead Optimization

The direct pharmacokinetic evidence from Brullo et al. (2015) demonstrates that the 3‑(difluoromethoxy)-4‑methoxyphenyl scaffold enables blood‑brain barrier penetration and elevates intracellular cAMP in the CNS [1]. Medicinal chemistry teams developing PDE4D‑selective inhibitors for Alzheimer’s disease or cognitive impairment should prioritize this building block over non‑fluorinated 3,4‑dimethoxyaniline, which lacks the lipophilicity and metabolic stability to achieve adequate brain exposure. The hydrochloride salt form provides convenient aqueous solubility for coupling reactions.

Kinase Inhibitor Programs Requiring Improved Selectivity Profiles

The steric‑clash mechanism documented for –OCHF₂ in the EGFR C797S inhibitor DS06652923 and in TrkA/JAK/p38 kinase patent literature [2] positions 3‑(difluoromethoxy)-4‑methoxyaniline hydrochloride as a strategic building block for programs where off‑target kinase inhibition drives toxicity. The 3‑OCHF₂ substituent can be deliberately placed to clash with non‑conserved residues in off‑target kinases while preserving interactions with the target, a rational design approach not achievable with –OCH₃ or –OCF₃ isosteres.

Metabolic Stability Optimization in Early‑Stage Drug Discovery

When in vitro microsomal stability data indicate rapid O‑demethylation as a primary clearance route for methoxy‑containing leads, 3‑(difluoromethoxy)-4‑methoxyaniline hydrochloride offers a drop‑in replacement that retains the electronic character of the methoxy group while eliminating the metabolic liability. The class‑level evidence of >10‑fold reduced intrinsic clearance [3] supports its use as a late‑stage optimization building block to improve half‑life without altering the core pharmacophore.

Quote Request

Request a Quote for 3-(Difluoromethoxy)-4-methoxyaniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.